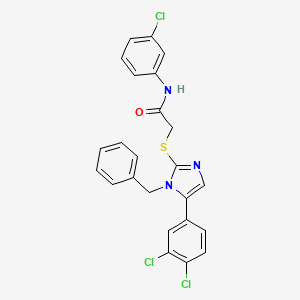

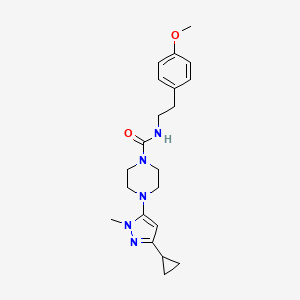

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, “2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide”, has a molecular formula of C24H18Cl3N3OS. Its average mass is 502.843 Da and its monoisotopic mass is 501.023621 Da .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by NMR, IR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .科学的研究の応用

Antibacterial Agents

Several studies have synthesized derivatives similar to the specified compound and evaluated their antibacterial activity. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, including those with benzimidazole structures, have shown significant antibacterial activity. These compounds were synthesized from common intermediates reacting with various thiols or thiones, demonstrating their potential as antibacterial agents due to their structural features K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019.

Antitumor Activity

Compounds bearing heterocyclic rings, such as those derived from the mentioned chemical structure, have been synthesized and screened for their antitumor activity. Notably, N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide and its analogs were found to exhibit considerable anticancer activity against various cancer cell lines. This highlights the potential of these compounds in developing new anticancer drugs L. Yurttaş, Funda Tay, Ş. Demirayak, 2015.

Corrosion Inhibition

The application of benzimidazole derivatives as corrosion inhibitors has been studied, focusing on their effectiveness in protecting carbon steel in acidic environments. These studies have combined experimental and theoretical approaches to demonstrate the compounds' ability to form protective layers on metal surfaces, thus preventing corrosion. This research points to the versatility of benzimidazole derivatives in applications beyond pharmacology, such as in materials science for corrosion protection Z. Rouifi et al., 2020.

Photochemical and Electrochemical Properties

Investigations into the photochemical and electrochemical properties of benzimidazole derivatives have shown their potential for use in dye-sensitized solar cells (DSSCs) and electrochromic devices. These studies provide insights into the optical properties, light harvesting efficiency, and electron injection capabilities of these compounds, suggesting their application in renewable energy technologies and smart materials Y. Mary et al., 2020.

将来の方向性

特性

IUPAC Name |

2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl3N3OS/c25-18-7-4-8-19(12-18)29-23(31)15-32-24-28-13-22(17-9-10-20(26)21(27)11-17)30(24)14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYBNFIITNMPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2512990.png)

![1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512992.png)

![2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2512997.png)

![6-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B2513001.png)

![[1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2513002.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2513004.png)

![5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2513007.png)

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2513013.png)